![molecular formula C29H30N6S B14155706 5,11-Dibenzyl-8-sulfanylidenespiro[3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-13,1'-cyclopentane]-1,9-dicarbonitrile CAS No. 921145-42-8](/img/structure/B14155706.png)
5,11-Dibenzyl-8-sulfanylidenespiro[3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-13,1'-cyclopentane]-1,9-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11-Dibenzyl-8-sulfanylidenespiro[3,5,7,11-tetrazatricyclo[73102,7]tridec-2-ene-13,1’-cyclopentane]-1,9-dicarbonitrile is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 5,11-Dibenzyl-8-sulfanylidenespiro[3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-13,1’-cyclopentane]-1,9-dicarbonitrile involves multiple steps. One common synthetic route includes the Claisen–Schmidt condensation reaction, which involves the reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid . This reaction leads to the formation of an intermediate product, which undergoes further cyclization and functionalization to yield the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
5,11-Dibenzyl-8-sulfanylidenespiro[3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-13,1’-cyclopentane]-1,9-dicarbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like selenous acid, reducing agents, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylene group in the oxocine ring can lead to the formation of a carbonyl group .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. . Its unique structure allows it to interact with specific molecular targets, making it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5,11-Dibenzyl-8-sulfanylidenespiro[3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-13,1’-cyclopentane]-1,9-dicarbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, inhibiting the activity of target enzymes or modulating receptor function . This interaction can disrupt biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 5,11-Dibenzyl-8-sulfanylidenespiro[3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-13,1’-cyclopentane]-1,9-dicarbonitrile include other spirocyclic compounds and tetrazatricyclo derivatives. These compounds share structural similarities but may differ in their functional groups and specific applications . For example, 8′-Oxo-3′,5′,7′,11′-tetraazaspiro-[cyclohexane-1,13′-tricyclo[7.3.1.02,7]tridec2ene]-1′,9′-dicarbonitriles is a related compound with similar structural features but different functional groups and reactivity .
Properties
CAS No. |
921145-42-8 |
|---|---|
Molecular Formula |
C29H30N6S |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
5,11-dibenzyl-8-sulfanylidenespiro[3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-13,1'-cyclopentane]-1,9-dicarbonitrile |
InChI |
InChI=1S/C29H30N6S/c30-17-27-19-33(15-23-9-3-1-4-10-23)20-28(18-31,29(27)13-7-8-14-29)26(36)35-22-34(21-32-25(27)35)16-24-11-5-2-6-12-24/h1-6,9-12H,7-8,13-16,19-22H2 |
InChI Key |
UFGXRWBKTHTQPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3(CN(CC2(C(=S)N4C3=NCN(C4)CC5=CC=CC=C5)C#N)CC6=CC=CC=C6)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(1h)-one](/img/structure/B14155623.png)
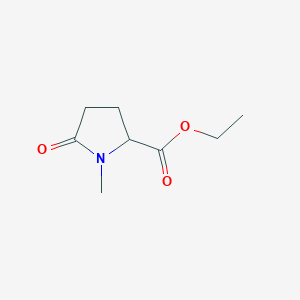
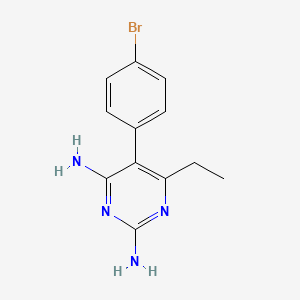
![13-amino-15-methyl-7-oxo-9-thiophen-2-yl-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11(16),12,14-pentaene-14-carbonitrile](/img/structure/B14155633.png)
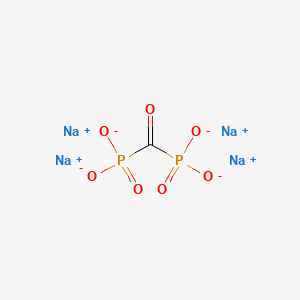
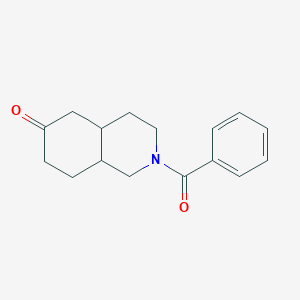
![[(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid](/img/structure/B14155644.png)
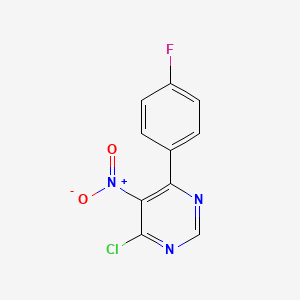
![N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-6-methylheptan-1-amine](/img/structure/B14155667.png)
![N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide](/img/structure/B14155676.png)
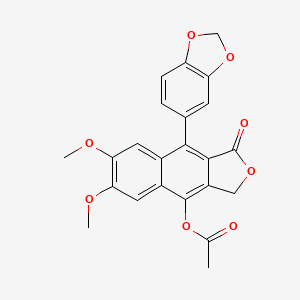
![9-(methylsulfanyl)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(11H)-one](/img/structure/B14155688.png)
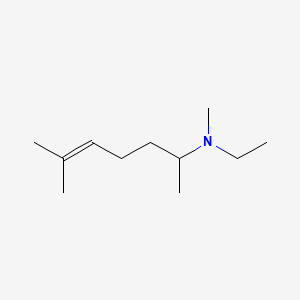
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-fluorobenzohydrazide](/img/structure/B14155696.png)
